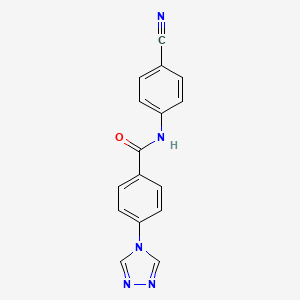
N-(4-cyanophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTB is a member of the triazole family of compounds and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in the biosynthesis of important cellular components. This compound may also interact with certain receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and bacteria, as well as certain cancer cells. This compound has also been shown to modulate the immune system, leading to an increase in the production of certain cytokines. Additionally, this compound has been shown to exhibit anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-cyanophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its potential therapeutic properties. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further study. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Orientations Futures
There are several future directions for the study of N-(4-cyanophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One potential direction is the development of this compound-based therapies for the treatment of fungal and bacterial infections, as well as certain types of cancer. Another potential direction is the study of this compound as a modulator of the immune system, with the aim of developing therapies for autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-cyanophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with 4-cyanobenzoyl chloride in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antifungal, antibacterial, and antitumor activities. This compound has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c17-9-12-1-5-14(6-2-12)20-16(22)13-3-7-15(8-4-13)21-10-18-19-11-21/h1-8,10-11H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSROFEQHTGWHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5349913.png)
![ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5349921.png)
![4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide](/img/structure/B5349929.png)
![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5349937.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5349944.png)

![3-[4-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B5349957.png)
![2-cyclohexyl-7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349966.png)

![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)
![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(methylsulfonyl)acetamide](/img/structure/B5350003.png)
![(2,4-dimethoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350005.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5350029.png)